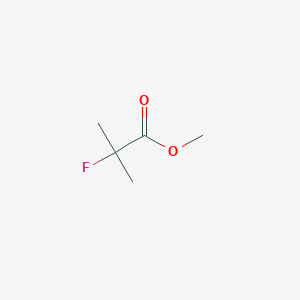

Methyl 2-fluoro-2-methylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-5(2,6)4(7)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGBOFOVYSOERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430706 | |

| Record name | Methyl 2-fluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-76-1 | |

| Record name | Methyl 2-fluoroisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-Fluoro-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 2-fluoro-2-methylpropanoate?

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-fluoro-2-methylpropanoate (MFMP), a versatile fluorinated building block of significant interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and practical considerations for its use.

Introduction: The Significance of α-Fluorination

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In medicinal chemistry, the strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] this compound serves as a key intermediate in this endeavor, providing a readily accessible source of the α-fluorinated isobutyryl moiety. Its unique structural features make it a valuable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1]

Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective and safe utilization in research and development. The properties of this compound are summarized below.

General and Physical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[1][2] Its key physical properties are detailed in Table 1. The presence of the highly electronegative fluorine atom at the α-position influences the molecule's polarity and intermolecular interactions, contributing to its characteristic boiling point and density.

| Property | Value | Source(s) |

| CAS Number | 338-76-1 | [1][2][3] |

| Molecular Formula | C₅H₉FO₂ | [1][3][4] |

| Molecular Weight | 120.12 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 108-109 °C | [2] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index (n20D) | 1.3740 to 1.3800 | [1][2] |

| Flash Point | 22 °C | [2] |

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard for structural elucidation, in their absence, predicted spectroscopic data can provide valuable insights for compound identification and characterization.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) and a doublet for the two equivalent methyl groups (C(CH₃)₂) due to coupling with the fluorine atom.

-

¹³C NMR (Predicted): The carbon NMR spectrum will be characterized by the carbonyl carbon of the ester, the quaternary carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling), the carbon of the methyl ester, and the two equivalent methyl group carbons (which will also show C-F coupling).

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 89, and the loss of the carbonyl group (-CO) from this fragment.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the ester functionality and the α-fluoro substituent.

Electrophilicity of the Carbonyl Carbon

The presence of the electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, methyl isobutyrate. This enhanced reactivity can be leveraged in various chemical transformations.

Stability and Handling

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8 °C for long-term stability.[2] The compound is flammable and should be handled with appropriate precautions.

Reactivity with Nucleophiles

The ester group can undergo nucleophilic acyl substitution with a variety of nucleophiles. However, the steric hindrance from the two α-methyl groups can influence the reaction rates. Common reactions include:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 2-fluoro-2-methylpropanoic acid and methanol.

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the corresponding new ester.

-

Aminolysis: Reaction with amines can form the corresponding amides.

Synthesis

While specific, detailed, and peer-reviewed synthesis protocols for this compound are not extensively documented in readily accessible literature, general methods for the preparation of α-fluoroesters can be applied. A plausible synthetic route is the fluorination of the corresponding α-hydroxy ester or the direct fluorination of an enolate precursor.

Conceptual Experimental Workflow: Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound spans several key areas of chemical and pharmaceutical research.

Pharmaceutical Development

This compound is a valuable intermediate for the synthesis of fluorinated drugs.[1] The incorporation of the gem-difluoro-dimethyl moiety can enhance the metabolic stability of a drug candidate by blocking sites of oxidation. Furthermore, the fluorine atom can modulate the acidity of nearby protons and influence the conformation of the molecule, which can lead to improved target binding and efficacy.

Agrochemicals

In the agrochemical industry, it is used in the formulation of herbicides and pesticides.[1][2] Fluorinated compounds often exhibit enhanced biological activity and selectivity, leading to more effective and environmentally benign crop protection agents.

Polymer Chemistry

This compound serves as a monomer or an intermediate in the synthesis of fluorinated polymers.[1] These materials are known for their high thermal stability, chemical resistance, and unique surface properties, making them suitable for applications in coatings, sealants, and other high-performance materials.

Logical Relationship of Applications

Caption: Key application areas of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing respiratory irritation. Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements: H225, H302, H315, H319, H335

Precautionary Statements: P260, P271, P280[2]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a sterically hindered ester and an α-fluoro substituent provides chemists with a powerful tool for the introduction of fluorine into a wide range of molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe application in the development of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in both academic and industrial research is set to increase.

References

-

Chem-Impex. Methyl 2-fluoro-2-methylpropionate. [Link]

-

Fluoropharm. 338-76-1 | Methyl2-fluoro-2-methylpropionate. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-fluoro-2-methylpropanoate (CAS 338-76-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the α-Fluoro-gem-dimethyl Motif

Methyl 2-fluoro-2-methylpropanoate, a seemingly simple ester, represents a critical building block in modern medicinal and agricultural chemistry. The strategic introduction of a fluorine atom at the α-position of a carbonyl group, particularly on a quaternary carbon, imparts a unique combination of steric and electronic properties to molecules. This guide, intended for the practicing scientist, will provide a comprehensive overview of the synthesis, properties, and reactivity of this valuable synthetic intermediate, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles and practical applications that underscore its importance.

The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Consequently, fluorinated compounds are increasingly prevalent in pharmaceuticals and agrochemicals.[3][4][5][6][7] this compound serves as a key precursor for introducing the fluorinated gem-dimethyl motif, a structural element that can enhance the biological activity and pharmacokinetic profile of a drug candidate.[8] This guide will delve into the practical aspects of working with this reagent, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Physicochemical Properties

This compound is a colorless liquid with moderate volatility.[9] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 338-76-1 | [10][11] |

| Molecular Formula | C₅H₉FO₂ | [10][12] |

| Molecular Weight | 120.12 g/mol | [10][12] |

| Boiling Point | 108-109 °C | [8] |

| Density | ~1.03 g/cm³ | [8] |

| Refractive Index (n20/D) | ~1.3740 - 1.3780 | [8] |

| Purity | ≥95% to ≥98% (GC) | [8][10][12] |

| Storage Conditions | 2-8°C, under inert atmosphere | [8] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons of the two methyl groups would appear as a doublet due to coupling with the fluorine atom. The three protons of the methoxy group would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon bearing the fluorine, the methyl carbons, the carbonyl carbon, and the methoxy carbon. The signal for the carbon attached to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[13][14] For this compound, a single resonance is expected, which would be split into a septet by the six equivalent protons of the adjacent methyl groups. The chemical shift will be indicative of the electronic environment of the fluorine atom.[15]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O (ester) stretching vibration, typically in the region of 1740-1760 cm⁻¹. The presence of the C-F bond will also give rise to a characteristic absorption, usually in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and cleavage alpha to the carbonyl group.[16][17] The presence of fluorine will influence the fragmentation, and fragments containing the fluorine atom will be evident.

Synthesis Methodologies: Accessing the α-Fluoro Ester

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the starting materials' availability, scalability, and safety considerations.

Halogen Exchange (Halex) Reaction

A common and direct method involves the nucleophilic substitution of a bromine or chlorine atom in the corresponding α-halo ester. Methyl 2-bromo-2-methylpropanoate or Methyl 2-chloro-2-methylpropanoate can be treated with a fluoride source, such as potassium fluoride (KF) or silver(I) fluoride (AgF), often in the presence of a phase-transfer catalyst to enhance reactivity.

Experimental Protocol: Synthesis via Halogen Exchange

-

To a stirred solution of Methyl 2-bromo-2-methylpropanoate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added spray-dried potassium fluoride (1.5 - 2.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

-

The reaction mixture is heated to reflux and monitored by GC-MS or TLC until the starting material is consumed.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to afford this compound.

Causality Behind Experimental Choices:

-

Aprotic Solvent: A polar aprotic solvent like acetonitrile or DMF is used to dissolve the reactants and facilitate the nucleophilic substitution without solvating the fluoride anion too strongly, which would decrease its nucleophilicity.

-

Phase-Transfer Catalyst: The crown ether sequesters the potassium cation, rendering the fluoride anion "naked" and more nucleophilic, thus accelerating the reaction.

-

Spray-Dried KF: It is crucial to use an anhydrous fluoride source, as water will hydrate the fluoride ion and significantly reduce its reactivity.

Electrophilic Fluorination of an Enolate Intermediate

An alternative approach involves the deprotonation of a suitable precursor to form an enolate, which is then quenched with an electrophilic fluorine source. For the synthesis of this compound, the starting material would be methyl 2-methylpropanoate (methyl isobutyrate).

Experimental Protocol: Electrophilic Fluorination

-

A solution of methyl 2-methylpropanoate (1.0 eq) in a dry, aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the ester enolate.

-

After stirring for a short period, a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), 1.2 eq) in THF is added.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or fractional distillation.

Causality Behind Experimental Choices:

-

LDA at Low Temperature: LDA is a strong, sterically hindered base that rapidly and cleanly deprotonates the α-carbon of the ester at low temperatures to form the lithium enolate, minimizing side reactions such as self-condensation.

-

Electrophilic Fluorine Source: NFSI is a commonly used, relatively safe, and effective electrophilic fluorinating agent that delivers an "F⁺" equivalent to the nucleophilic enolate.

Reactivity and Synthetic Utility

The presence of the α-fluoro substituent significantly influences the reactivity of this compound.

Reactions at the Carbonyl Group

The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than its non-fluorinated counterpart.

-

Hydrolysis: The ester can be hydrolyzed to 2-fluoro-2-methylpropanoic acid under either acidic or basic conditions. The increased electrophilicity of the carbonyl may facilitate this transformation.

-

Amidation: Reaction with amines can form the corresponding amides. This reaction may proceed more readily than with non-fluorinated esters.

-

Reduction: The ester can be reduced to 2-fluoro-2-methylpropan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reactions: The reaction with organometallic reagents is expected to proceed to give tertiary alcohols after quenching. However, the presence of the α-fluoro substituent may lead to side reactions, such as elimination.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of complex, biologically active molecules.[1][8] Its utility stems from the desirable properties conferred by the α-fluoro-gem-dimethyl motif.

While specific, publicly disclosed examples of its direct use in the synthesis of commercial drugs are often proprietary, its role as an intermediate is well-established in patent literature and academic research. For instance, it can be used to synthesize fluorinated analogues of existing drugs to improve their pharmacokinetic profiles.[2] It is also a key intermediate in the synthesis of certain triazine herbicides and plant growth regulators.[8]

The introduction of the fluorinated quaternary center can block metabolic oxidation at that position, a common strategy in drug design to increase a compound's half-life. Furthermore, the fluorine atom can engage in favorable interactions, such as hydrogen bonding, with biological targets, thereby enhancing binding affinity and potency.

Conclusion

This compound is more than just a simple ester; it is a strategically important building block for the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][8] A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working in these fields. This guide has provided a detailed overview of these aspects, with a focus on the practical considerations and underlying chemical principles that govern its use. As the demand for more effective and safer chemical products continues to grow, the importance of versatile fluorinated intermediates like this compound is only set to increase.

References

-

HIMS - University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

-

ResearchGate. (2024, January 16). Recent developments in fluorine-containing pesticides. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2022, December). Modern Fluorine-Containing Agrochemicals. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (2022, August). Successful fluorine-containing herbicide agrochemicals. Retrieved from [Link]

-

Art-Chem. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.

-

Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

PMC - NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 14). Optimizing Synthesis: A Buyer's Guide to this compound Purity. Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

PubChem. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropene. Retrieved from [Link]

-

PMC - PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-2-methylpropanoate. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of Methyl 2-fluoro-2-methylpropionate. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 338-76-1 | this compound [fluoromart.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. scbt.com [scbt.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. chemscene.com [chemscene.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to Methyl 2-fluoro-2-methylpropanoate: Structure, Properties, and Synthetic Strategies for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Molecular Design

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] The unique electronic properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2]

Methyl 2-fluoro-2-methylpropanoate, also known as methyl 2-fluoroisobutyrate, is a valuable fluorinated building block that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its structure combines a methyl ester with a quaternary carbon center bearing a fluorine atom, offering a versatile scaffold for further chemical transformations. This guide provides a comprehensive overview of the structure, molecular weight, and synthesis of this compound, offering field-proven insights for its application in research and development.

Physicochemical Properties and Structural Elucidation

This compound is a colorless to nearly colorless liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉FO₂ | [3][4] |

| Molecular Weight | 120.12 g/mol | [3][4] |

| CAS Number | 338-76-1 | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 108-109 °C | ChemBK |

| Density | ~1.03 g/mL | [3] |

| Refractive Index (n20D) | ~1.38 | [3] |

| SMILES | CC(C)(F)C(OC)=O | [5] |

Chemical Structure

The structure of this compound is characterized by a central quaternary carbon atom bonded to a fluorine atom, two methyl groups, and a methyl ester group.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound: A Practical Guide

The introduction of a fluorine atom at a sterically hindered quaternary center requires specific synthetic strategies. A common and effective method involves the fluorination of a corresponding hydroxyl precursor.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-stage process: the formation of an intermediate from a readily available starting material, followed by a fluorination step.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the fluorination of methyl 2-hydroxyisobutyrate.

Step 1: Esterification Reaction

-

To a reaction vessel, add methyl 2-hydroxyisobutyrate (20.1 g, 0.17 mol).[3]

-

Cool the vessel to between -10 and -5 °C with constant stirring.[3]

-

Slowly add thionyl chloride (36.4 g, 0.31 mol) dropwise, maintaining the temperature between -10 and -5 °C.[3]

-

After the addition is complete, continue stirring for 3 hours.[3]

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[3]

Step 2: Fluorination Reaction

-

Cool a separate reaction vessel to between -20 and -15 °C.[3]

-

Carefully add hydrogen fluoride (37.4 g, 1.87 mol) and triethylamine (0.7 g, 6.80 mmol) to the cooled vessel.[3]

-

Add the product from Step 1 to the hydrogen fluoride solution.[3]

-

Remove the cooling and allow the reaction mixture to slowly warm to 40-45 °C.[3]

-

Stir at this temperature for 3-5 hours, monitoring the reaction by GC.[3]

Step 3: Work-up and Purification

-

Extract the reaction mixture with ethyl acetate (3 x 300 mL).[3]

-

Wash the combined organic phases with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and then water again (50 mL).[3]

-

Dry the organic phase over a suitable drying agent.[3]

-

To remove any residual unsaturated impurities, bubble chlorine gas through the solution until the content of methyl methacrylate is below 0.2% as determined by GC.[3]

-

Concentrate the solution and purify the crude product by vacuum distillation (65-70 °C at 150-160 mmHg) to yield this compound.[3]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Spectral Data

-

¹H NMR:

-

A singlet corresponding to the three protons of the methyl ester group (-OCH₃).

-

A doublet for the six protons of the two equivalent methyl groups (-C(CH₃)₂), split by the adjacent fluorine atom. The coupling constant (J-value) for H-F coupling through three bonds is typically in the range of 20-30 Hz.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the methyl carbon of the ester group.

-

A doublet for the two equivalent methyl carbons, split by the directly attached fluorine atom (¹JCF), which is expected to be a large coupling constant.

-

A doublet for the quaternary carbon, also showing a large one-bond coupling to fluorine (¹JCF).

-

-

¹⁹F NMR:

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 120. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 89, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 61.

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural motif of this compound makes it a valuable precursor in the synthesis of bioactive molecules.

-

Pharmaceuticals: The introduction of a gem-difluoro or a single fluorine atom at a strategic position can block metabolic oxidation, a common pathway for drug deactivation.[1][2] This can lead to improved drug half-life and bioavailability. The 2-fluoro-2-methylpropyl group can be incorporated into larger molecules to fine-tune their lipophilicity and binding interactions with target proteins.

-

Agrochemicals: In the agrochemical industry, this compound serves as an intermediate for the synthesis of herbicides and pesticides.[3][7] The presence of fluorine can enhance the efficacy and selectivity of these agents, allowing for lower application rates and potentially reducing their environmental impact.[7]

Conclusion

This compound is a key fluorinated building block with significant potential in the fields of drug discovery and agrochemical development. A thorough understanding of its structure, properties, and synthetic methodologies is essential for researchers and scientists looking to leverage the unique advantages of fluorine in molecular design. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this versatile compound.

References

-

Methyl 2-Fluoroisobutyrate - Physico-chemical Properties. ChemBK. [Link]

-

Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. J Org Chem. 2001 Nov 2;66(22):7464-8. [Link]

- Method for producing 2-fluoro-isobutyric acid esters.

-

Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

Electrophilic Fluorination. Bryn Mawr College. [Link]

-

19Fluorine NMR. University of Ottawa. [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

Methyl 2-Fluoroisobutyrate: Essential for Next-Generation Herbicides. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. brynmawr.edu [brynmawr.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chembk.com [chembk.com]

- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. nbinno.com [nbinno.com]

Methyl 2-fluoro-2-methylpropanoate safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of Methyl 2-fluoro-2-methylpropanoate

Introduction: Balancing Utility and Prudence

This compound (CAS No. 338-76-1) is an important fluorinated building block in modern organic synthesis. Its utility is primarily seen in the development of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity, metabolic stability, and other pharmacokinetic properties.[1][2] However, the same chemical characteristics that make this compound valuable also introduce significant hazards. This guide, intended for researchers and drug development professionals, provides an in-depth framework for the safe handling, storage, and emergency management of this compound, grounded in the principles of chemical causality and risk mitigation.

Section 1: Hazard Profile and Physicochemical Characteristics

A foundational understanding of a chemical's intrinsic properties is the starting point for any robust safety protocol. The primary hazards associated with this compound are its high flammability and its severe corrosivity to skin and eyes.[3][4][5]

Globally Harmonized System (GHS) Classification

The GHS classification provides a universally understood summary of the key hazards.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | GHS02: Flame | Danger | H225: Highly flammable liquid and vapor.[3][4][5] |

| Skin Corrosion/Irritation | 1B/1C | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | 1 | GHS05: Corrosion | Danger | H318: Causes serious eye damage.[4] |

Note: Some suppliers may also list warnings for skin, eye, and respiratory irritation (H315, H319, H335).[6]

Physicochemical Data

These properties are critical for assessing exposure risks (e.g., volatility) and designing appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 338-76-1 | [1][5] |

| Molecular Formula | C₅H₉FO₂ | [1][5] |

| Molecular Weight | 120.12 g/mol | [1][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 108-109 °C | [1][6] |

| Density | ~1.03 g/mL | [1] |

| Flash Point | 22 °C | [6] |

| Storage Temperature | 2 - 8 °C, under inert gas recommended | [1][5][6] |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). This hierarchy provides a systematic approach to mitigating risk.

Caption: The Hierarchy of Controls for risk mitigation.

-

Engineering Controls: All manipulations of this compound must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable. The compound's volatility, coupled with its corrosive and potentially toxic nature, requires this primary barrier to prevent inhalation of vapors.[8] The fume hood also provides containment in the event of a small spill.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written and available to all personnel.[7]

-

Training: Personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.[9]

-

Work Alone Policy: Avoid working with highly hazardous chemicals like this one when alone in the laboratory.[7]

-

Section 3: Personal Protective Equipment (PPE) - A Necessary Barrier

While engineering controls are primary, robust PPE is essential for protecting against splashes and unforeseen exposures.

-

Hand Protection: Due to the severe corrosivity, selecting the correct gloves is critical. Double-gloving is recommended.[7] An inner nitrile glove provides a base level of protection, while a thicker outer glove (e.g., butyl or Viton) offers better resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] Immediately remove and dispose of gloves if contamination is suspected.

-

Eye and Face Protection: The risk of severe eye damage necessitates stringent protection. Chemical splash goggles are mandatory.[9] Given the significant risk of splashes when transferring the liquid, a full-face shield must be worn over the goggles.[7][9]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is also required.[10] Long pants and closed-toe shoes are a baseline requirement for all laboratory work.[10]

Section 4: Protocol for Safe Handling and Dispensing

This protocol outlines the essential steps for safely transferring the reagent from its source container.

Objective: To safely dispense a required volume of this compound for experimental use.

Materials:

-

This compound in its original container.

-

Appropriate receiving vessel (e.g., round-bottom flask).

-

Syringe and needle or cannula.

-

Septum.

-

Inert gas source (Nitrogen or Argon).

-

Waste container for contaminated consumables.

Procedure:

-

Preparation:

-

Don all required PPE (double gloves, lab coat, splash goggles, face shield).

-

Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.[11] Use only non-sparking tools.[3]

-

Have spill cleanup materials and a container of calcium gluconate gel readily accessible outside the immediate work area.[10]

-

-

Inert Atmosphere Transfer:

-

Allow the reagent bottle to equilibrate to room temperature before opening to prevent moisture condensation.

-

Securely clamp the receiving vessel inside the fume hood and purge with inert gas.

-

For transfers, it is best practice to pierce the septum on the reagent bottle with a needle connected to an inert gas line (to equalize pressure) and use a second syringe to withdraw the required volume.

-

-

Dispensing:

-

Slowly and carefully draw the liquid into the syringe to avoid aerosol generation.

-

Dispense the liquid into the receiving vessel.

-

Once the transfer is complete, remove the syringe.

-

-

Cleanup:

-

Rinse the syringe with a suitable solvent (e.g., acetone) inside the fume hood, discharging the rinse into a designated hazardous waste container.

-

Wipe down any contaminated surfaces with an appropriate solvent and dispose of the wipes in the solid hazardous waste stream.

-

Tightly close the main reagent bottle and return it to its designated storage location (2-8 °C).[1]

-

Section 5: Emergency Protocols

Immediate and correct action is critical in any emergency involving this compound.

Caption: Decision workflow for emergency situations.

Personal Exposure Protocol

-

Skin Contact:

-

Immediately remove all contaminated clothing and shoes.[8]

-

Flush the affected skin with copious amounts of water from a safety shower for at least 5 minutes.[10]

-

After flushing, liberally apply 2.5% calcium gluconate gel to the affected area.[10][12] Massage it into the skin while wearing clean protective gloves. The rationale here is critical: while the initial damage is from the corrosive ester, hydrolysis can produce fluoride ions, which sequester calcium and cause deep tissue damage and severe pain. Calcium gluconate acts as a source of calcium ions to counteract this effect.[9][10]

-

Seek immediate medical attention. Inform emergency personnel of the chemical identity and the potential for hydrogen fluoride exposure.[8]

-

-

Eye Contact:

-

Inhalation:

-

Remove the person to fresh air and keep them comfortable for breathing.[3]

-

If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

Spill and Fire Management

-

Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand. Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste.[13] For large spills, evacuate the laboratory and contact emergency services.[9]

-

Fire: This compound is highly flammable with a low flash point.[6] For a small fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[11][14] Do not use water, as it may be ineffective and could spread the flammable liquid. Vapors can form explosive mixtures with air.[13] In the event of a fire, toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride (HF) will be emitted.[8] Firefighters must wear self-contained breathing apparatus.[8]

Section 6: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][15] The recommended storage temperature is 2-8 °C.[1][5] Keep containers tightly closed and preferably under an inert atmosphere (nitrogen or argon).[6] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

-

Disposal: All waste containing this compound must be collected in a clearly labeled, compatible container for hazardous waste.[7] Do not mix with incompatible waste streams. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

- BenchChem Technical Support Team. (2025).

- Apollo Scientific. (2022). SAFETY DATA SHEET: 2-FLUORO-2-METHYLPROPANOIC ACID.

- Chem-Impex.

- Tokyo Chemical Industry Co., Ltd.

- University of Wisconsin-Madison Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.

- ACS Publications. (2025).

- Chemical Label for Methyl 2-Fluoro-2-methylpropion

- ChemScene.

- ECHEMI. (2019).

- ChemicalBook.

- Santa Cruz Biotechnology.

- UNC Environmental, Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

- CymitQuimica.

- Sigma-Aldrich. (2024).

- Sigma-Aldrich.

- Harris, A. G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- CymitQuimica. Methyl (2R)

- Tokyo Chemical Industry (India) Pvt. Ltd.

- TCI EUROPE N.V.

- Fisher Scientific. (2021).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 146805-74-5: Methyl (2R)-2-fluoropropanoate [cymitquimica.com]

- 3. Methyl 2-Fluoro-2-methylpropionate | 338-76-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemical-label.com [chemical-label.com]

- 5. chemscene.com [chemscene.com]

- 6. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-2-methylpropanoate (CAS No. 338-76-1) is a fluorinated ester of significant interest in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom at the α-position of the ester imparts unique electronic properties that can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity. A thorough understanding of its fundamental physicochemical properties, namely its boiling point and density, is a prerequisite for its effective use in synthesis, formulation, and process scale-up. This guide provides a detailed examination of these properties, the theoretical underpinnings that govern them, and robust, validated protocols for their experimental determination.

The Influence of α-Fluorination on Molecular Properties

The substitution of a hydrogen atom with a fluorine atom on the carbon adjacent to the carbonyl group in this compound is a critical structural modification. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong dipole moment in the C-F bond.[1][2] This has several consequences for the molecule's intermolecular forces:

-

Dipole-Dipole Interactions: The polarized C-F bond introduces significant dipole-dipole interactions, which are typically stronger than the van der Waals forces found in their non-fluorinated hydrocarbon counterparts. This would generally be expected to increase the boiling point.[2]

-

Intermolecular Repulsion and Weakened van der Waals Forces: Counterintuitively, the dense electron cloud of the small fluorine atom can lead to repulsive forces between molecules. Furthermore, the low polarizability of the C-F bond results in weaker London dispersion forces compared to larger halogens like chlorine.[1][3] The overall effect on boiling point is therefore a complex interplay between these attractive and repulsive forces.

-

Increased Molecular Mass and Density: The atomic mass of fluorine (19.00 amu) is significantly higher than that of hydrogen (1.01 amu). This direct substitution leads to a higher molecular weight (120.12 g/mol ) and, consequently, a greater density compared to its non-fluorinated analog, methyl isobutyrate.

Physicochemical Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Boiling Point | 109 °C | [4] |

| Density | 1.03 g/mL | [4] |

| Molecular Formula | C₅H₉FO₂ | [4] |

| Molecular Weight | 120.12 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

Experimental Determination of Boiling Point

For the precise determination of a liquid's boiling point, especially when only a small sample is available, the Siwoloboff method is a reliable and efficient microscale technique.[4][5] This method obviates the need for larger volumes required for distillation, which is a significant advantage in research and development settings where materials can be scarce and valuable.

Causality Behind the Siwoloboff Method

The method is grounded in the fundamental definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] By heating the sample, its vapor pressure increases. This vapor gets trapped in an inverted capillary tube. When the vapor pressure inside the capillary exceeds the atmospheric pressure, a rapid and continuous stream of bubbles emerges.[5] Upon cooling, the vapor pressure drops. The exact point at which the external atmospheric pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, is the boiling point.[4]

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Protocol for Density Determination

-

Preparation: Thoroughly clean and dry a pycnometer. Allow it to equilibrate to room temperature and then weigh it accurately on an analytical balance. Record this as m_empty. 2. Calibration with Water: Fill the pycnometer with deionized water. Insert the stopper, ensuring any excess water escapes through the capillary. Thermostat the filled pycnometer in a water bath to a constant, known temperature (e.g., 20.0 °C). Carefully dry the outside of the pycnometer and weigh it. Record this as m_water.

-

Volume Calculation: Using the known density of water at the measured temperature (ρ_water), calculate the exact volume (V) of the pycnometer: V = (m_water - m_empty) / ρ_water.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound.

-

Equilibration and Weighing: Thermostat the sample-filled pycnometer to the same temperature used for the water calibration. Dry the exterior and weigh it accurately. Record this as m_sample.

-

Density Calculation: Calculate the mass of the sample: m = m_sample - m_empty.

-

Final Calculation: Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m / V.

-

Validation: Perform multiple measurements to ensure reproducibility. Results should be consistent to at least three decimal places for high accuracy.

References

-

Chem-Impex International, Inc. (n.d.). Methyl 2-fluoro-2-methylpropionate. Retrieved from [Link]

-

Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved from [Link]

-

Wikipedia. (2023). Siwoloboff method. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

JP-Chemical. (n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

Pavol Jozef Šafárik University in Košice. (n.d.). 1 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]

-

University of Utah. (2008). Pycnometer. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]

-

Ain Shams University. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Boiling points of hydro- and fluoro-carbons. Retrieved from [Link]

-

University of Calgary. (n.d.). Micro-Boiling Point Determination. Retrieved from [Link]

-

MCE. (n.d.). Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine. Retrieved from [Link]

-

University of Utah Chemical Engineering. (2008). Pycnometer. Retrieved from [Link]

-

Reddit. (2016). Why does fluoromethane have a lower boiling point than chloromethane?. Retrieved from [Link]

-

ACS Publications. (1959). SURFACE ACTIVITY OF FLUORINATED ORGANIC COMPOUNDS AT ORGANIC LIQUID—AIR INTERFACES. PART II.. Retrieved from [Link]

-

ResearchGate. (2008). The boiling points for the fluorinated, chlorinated and brominated.... Retrieved from [Link]

-

Study.com. (n.d.). In general, how does the density of organic compounds compare to that of water?. Retrieved from [Link]

-

Calnesis. (n.d.). Density measurement of liquids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-fluoro-2-methylpropanoate

Abstract

Methyl 2-fluoro-2-methylpropanoate (CAS No. 338-76-1) is an important fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the α-fluoro group, can enhance the biological activity and stability of target molecules.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation design, and regulatory compliance. This guide provides a comprehensive overview of the solubility and stability profiles of this compound, detailing robust methodologies for their determination and offering insights into the underlying chemical principles.

Introduction: The Significance of Fluorination and Physicochemical Characterization

The introduction of fluorine into organic molecules can profoundly alter their properties, including lipophilicity, metabolic stability, and binding affinity. This compound serves as a key intermediate for introducing a fluorinated quaternary center into more complex structures.[1] Before its effective utilization, a baseline characterization of its fundamental properties is essential. Solubility dictates the choice of solvent systems for reactions and purifications, while stability determines appropriate storage conditions and identifies potential degradation pathways that could impact the purity and safety of downstream products.

This document serves as a technical resource, grounded in established principles and regulatory guidelines, to empower scientists in their work with this versatile compound.

Solubility Profile of this compound

Solubility is a critical parameter influencing reaction kinetics, purification efficiency, and formulation. The presence of both a polar ester group and a lipophilic alkyl structure, modified by an electronegative fluorine atom, gives this compound a nuanced solubility profile.

Predicted and Analog-Derived Solubility Characteristics

Direct, publicly available solubility data for this compound is scarce. However, we can infer its likely behavior by examining analogous compounds.

-

Aqueous Solubility : The parent compound, methyl propionate, has a water solubility of approximately 72 g/L at 20°C.[3] Fluorination often decreases aqueous solubility.[4][5] The introduction of the α-fluoro group in this compound is expected to lower its solubility in water compared to its non-fluorinated counterpart due to an increase in hydrophobicity. While highly fluorinated molecules are known to be both hydrophobic and lipophobic, the single fluorine substitution in this molecule is less likely to induce significant lipophobicity.[4][5]

-

Organic Solvent Solubility : Methyl propionate is miscible with or soluble in most common organic solvents, including ethanol, diethyl ether, and acetone.[6] It is anticipated that this compound will exhibit high solubility in a wide range of polar and non-polar organic solvents, a characteristic that makes it a versatile reagent in organic synthesis.[6]

Quantitative Solubility Data Summary

The following table presents estimated and experimentally determined solubility data for this compound and its non-fluorinated analog, methyl propionate.

| Solvent System | Compound | Estimated/Measured Solubility | Temperature (°C) | Reference |

| Water | Methyl Propionate | ~72 g/L | 20 | [3] |

| Water | This compound | Moderately to Sparingly Soluble (Predicted) | 25 | N/A |

| Ethanol | Methyl Propionate | Miscible | 25 | |

| Ethanol | This compound | Highly Soluble (Predicted) | 25 | N/A |

| Diethyl Ether | Methyl Propionate | Miscible | 25 | |

| Diethyl Ether | This compound | Highly Soluble (Predicted) | 25 | N/A |

| Acetone | Methyl Propionate | Soluble | 25 | [6] |

| Acetone | This compound | Highly Soluble (Predicted) | 25 | N/A |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[7][8]

Causality: This method ensures that the solvent is fully saturated with the solute, and that this equilibrium is not a transient state. It is crucial for obtaining reproducible data for applications like Biopharmaceutics Classification System (BCS) classification.[8]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol). The excess solid should be visually apparent.[7]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let undissolved material settle. Centrifuge the samples to ensure a clear supernatant, free of any solid particles.[10]

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).[9]

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at that temperature.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic solubility testing.

Stability Profile of this compound

Stability testing provides crucial information on how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] For an ester like this compound, hydrolysis is a primary degradation pathway to consider.[13]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating power of analytical methods.[12][14] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Pillar of Trustworthiness: A self-validating protocol for stability requires a stability-indicating analytical method. This means the method must be able to resolve the parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is accurately quantified and not masked by co-eluting impurities.[15][16]

Key Stability Concerns and Degradation Pathways

-

Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding 2-fluoro-2-methylpropanoic acid and methanol. The rate of hydrolysis is pH-dependent.

-

Thermal Stability: High temperatures can accelerate degradation. Esters are generally stable, but prolonged exposure to heat can lead to decomposition.[17][18] Studies on small molecules have shown that temperatures of 100°C can cause appreciable degradation.[19]

-

Photostability: Exposure to UV or visible light can sometimes induce degradation in organic molecules, although this is highly structure-dependent.[20]

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) principles for stress testing.[11][12][21]

Objective: To generate potential degradation products for analytical method development and to assess the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various media. A control sample, protected from stress conditions, should be analyzed concurrently.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. Causality Note: Base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed, hence milder temperature conditions are often sufficient.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[15]

-

Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80°C) for an extended period (e.g., 72 hours).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[22]

-

-

Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration for analysis.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating method is the cornerstone of any reliable stability study.[14][23]

Typical Starting Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength determined by UV scan of the parent compound.

-

Column Temperature: 30°C.

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[15] Specificity is proven by showing that the peaks for degradation products are well-resolved from the main compound peak.

Diagram: Forced Degradation & Analysis Logic

Caption: Logical flow for a forced degradation study.

Summary and Recommendations

This compound is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood.

-

Solubility: It is predicted to be highly soluble in common organic solvents but have limited solubility in aqueous media. The shake-flask method is recommended for precise determination of its thermodynamic solubility in various systems.

-

Stability: The primary degradation pathway is expected to be hydrolysis of the ester linkage, which is accelerated under basic and acidic conditions. Forced degradation studies are critical to developing a validated, stability-indicating analytical method that can accurately track the purity of the substance over time and under various storage conditions.

For routine handling and storage in a research setting, this compound should be stored in a tightly sealed container, protected from moisture, and kept refrigerated (2-8°C) to minimize potential hydrolysis over long-term storage.[1]

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link][11][22]

-

Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][12]

-

FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link][21]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][10]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link][25]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][7]

-

SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link][8]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Langmuir. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link][4][5]

-

Slideshare. (n.d.). Stability_Indicating_HPLC_Method.ppt. [Link][13]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link][15]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][23]

-

IJCRT.org. (2023). Stability Indicating Assay Method. [Link][16]

-

MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link][17]

-

PMC. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link][19]

-

ResearchGate. (2025). The Thermal and Photostability of Solid Pharmaceuticals. [Link][20]

-

MDPI. (2021). Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. [Link][18]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 2-FLUORO-2-METHYLPROPIONATE | 338-76-1 [amp.chemicalbook.com]

- 3. Methyl propionate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scielo.br [scielo.br]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. database.ich.org [database.ich.org]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. Stability_Indicating_HPLC_Method.ppt [slideshare.net]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. ijcrt.org [ijcrt.org]

- 17. Analysis of Bio-Based Fatty Esters PCM’s Thermal Properties and Investigation of Trends in Relation to Chemical Structures | MDPI [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. youtube.com [youtube.com]

A Researcher's Guide to the Procurement and Availability of Methyl 2-fluoro-2-methylpropanoate

Introduction: The Role of α-Fluorinated Esters in Modern Chemistry

Methyl 2-fluoro-2-methylpropanoate (CAS 338-76-1), also known as methyl 2-fluoroisobutyrate, is a valuable fluorinated building block in organic synthesis. The introduction of a fluorine atom onto a quaternary carbon center imparts unique stereoelectronic properties, which can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[1] Consequently, this reagent is of considerable interest to researchers in pharmaceutical and agrochemical development, where it serves as a key intermediate for creating novel compounds with improved efficacy.[1][2] Its applications also extend to the synthesis of specialized fluorinated polymers and materials, valued for their high thermal and chemical resistance.[1]

This technical guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the key suppliers, availability, and critical quality considerations for sourcing this compound. Furthermore, it presents a detailed, field-proven procurement workflow and a representative synthesis protocol to empower research teams in their experimental design and execution.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to different scales of research and development, from milligrams for initial screening to kilograms for pilot studies. Availability is generally good, with many suppliers holding stock in various global locations, though lead times can vary. From a practical standpoint, the choice of supplier often depends on a balance of purity, quantity, cost, and required documentation (e.g., Certificate of Analysis, SDS).

Below is a comparative summary of prominent suppliers offering this compound.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | SY3H3D67FAE3-1G | 97% | 1g, 5g, 10g | Often partners with other manufacturers like Synthonix for this compound.[3] |

| Tokyo Chemical Industry (TCI) | M2827 | >95.0% (GC) | 5g, 25g | A widely recognized supplier for research-grade building blocks.[4] |

| Santa Cruz Biotechnology | sc-269430 | ≥98% | Inquire | Primarily focused on research use, often with high purity specifications.[5] |

| Chem-Impex International | 20042 | ≥95% (GC) | Inquire | Provides detailed product information and documentation on its website.[1] |

| Synthonix | M41271 | 97% | Inquire | A US-based supplier specializing in fluorinated building blocks.[3] |

| ChemScene | CS-0017916 | ≥98% | 100mg, 1g, 5g | Offers smaller quantities suitable for initial discovery efforts.[6] |

| ChemicalBook Aggregator | CB6249601 | Varies | Varies | Lists multiple, often smaller or regional, manufacturers and suppliers.[7] |

Quality Control and Supplier Validation: A Self-Validating System

To ensure experimental reproducibility and the integrity of your results, establishing a self-validating procurement system is critical. The purity of this compound is a key determinant of reaction success.[8] Impurities can lead to side reactions, reduced yields, and complex purification challenges.

Core Requirements for Supplier Validation:

-

Request a Certificate of Analysis (CoA): Never purchase a critical reagent without a lot-specific CoA. This document is the primary guarantee of quality.

-

Verify Analytical Methods: The CoA should specify the methods used for quality control. For this compound, Gas Chromatography (GC) is the standard method for purity assessment.[1][4][8] Look for purities of ≥95%, with ≥98% being preferable for sensitive applications.

-

Incoming Quality Control (QC): Upon receipt, it is best practice to perform your own analytical verification. A simple ¹H NMR or ¹⁹F NMR spectrum can confirm the structure and identify major impurities, validating the supplier's CoA.

-

Physical Properties Check: The compound should be a colorless to almost colorless clear liquid.[1] Any significant deviation could indicate degradation or contamination.

Procurement Workflow for Specialized Reagents

The process of acquiring a specialized chemical like this compound involves several logical steps beyond a simple purchase. This workflow ensures that the selected material meets the technical, budgetary, and timeline requirements of the project.

Caption: A logical workflow for sourcing and validating critical chemical reagents.

Representative Synthesis Protocol

While this guide focuses on procurement, understanding the synthesis of this compound provides valuable context on potential impurities. The following protocol is adapted from established chemical synthesis literature and represents a common laboratory-scale preparation method.[2]

Reaction Scheme: A two-step, one-pot process involving the conversion of a hydroxyl group to a chloro group, followed by a halogen exchange (Halex) reaction.

Step 1: Esterification / Chlorination

-

Charge a suitable reactor with methyl 2-hydroxyisobutyrate (1.0 eq).

-

Cool the reactor to between -10°C and -5°C with constant stirring.

-

Slowly add thionyl chloride (SOCl₂, ~1.8 eq) dropwise, ensuring the temperature is maintained.

-

After the addition is complete, allow the mixture to stir for 3 hours.

-

Monitor the reaction by GC until the starting material is fully consumed. The resulting liquid contains methyl 2-chloro-2-methylpropanoate.

Step 2: Fluorination (Halex Reaction)

-

In a separate, suitable reactor, add anhydrous hydrogen fluoride (~11 eq) and a catalytic amount of triethylamine (~0.04 eq). Cool this mixture to between -15°C and -20°C.

-

Slowly add the chlorinated intermediate from Step 1 to the hydrogen fluoride mixture.

-

After the addition, stop cooling and allow the reaction to slowly warm. Maintain the temperature at 40-45°C for 3-5 hours.

-

Monitor the reaction by GC until the chlorinated intermediate is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the mixture carefully.

-

Extract the organic phase with a suitable solvent such as ethyl acetate (3x).

-

Wash the combined organic phases sequentially with water, a saturated sodium bicarbonate solution (2x), and finally with water again.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-